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Compound of Interest

Compound Name: 4-O10b1

Cat. No.: B15577590 Get Quote

IUPAC Name: tetra(decan-2-yl) 3,3',3'',3'''((piperazine-1,4-diylbis(propane-3,1-

diyl))bis(azanetriyl))tetrapropionate

CAS Number: Not available.

Overview
4-O10b1 is a novel ionizable cationic lipid designed for the formulation of lipid nanoparticles

(LNPs) to facilitate the delivery of small interfering RNA (siRNA). Its chemical structure features

a piperazine-based headgroup and four branched alkyl tails, which contribute to its efficacy in

encapsulating and delivering nucleic acid payloads. With a pKa of 5.148, 4-O10b1 is

engineered to be positively charged in the acidic environment of endosomes, promoting

endosomal escape and the release of siRNA into the cytoplasm of target cells. This

characteristic is crucial for achieving efficient gene silencing.

Recent research has highlighted the potential of 4-O10b1 in targeted therapies, particularly in

the context of inflammatory diseases. A key study by Zhao et al. (2024) demonstrated the

successful use of 4-O10b1-containing LNPs to deliver siRNA targeting TGF-β-activated kinase

1 (TAK1) to macrophages.[1][2][3][4] This intervention effectively suppressed the pro-

inflammatory response in a mouse model of influenza A-induced pneumonia, underscoring the

therapeutic potential of this delivery system.

This technical guide provides a comprehensive overview of 4-O10b1, including its

physicochemical properties, detailed experimental protocols for the formulation and
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characterization of 4-O10b1 LNPs, and their application in in vitro and in vivo models of

inflammatory disease.

Physicochemical Properties of 4-O10b1
The fundamental properties of the 4-O10b1 lipid are summarized in the table below.

Property Value

IUPAC Name

tetra(decan-2-yl) 3,3',3'',3'''((piperazine-1,4-

diylbis(propane-3,1-

diyl))bis(azanetriyl))tetrapropionate

Molecular Formula C62H120N4O8

Formula Weight 1049.7 g/mol

pKa 5.148

Experimental Protocols
Lipid Nanoparticle Formulation
The following protocol describes the formulation of 4-O10b1 LNPs for siRNA delivery using a

microfluidic mixing method. The lipid components are dissolved in ethanol, and the siRNA is

dissolved in an acidic aqueous buffer. Rapid mixing of these two solutions under controlled flow

rates leads to the self-assembly of LNPs.

Materials:

4-O10b1 (ionizable lipid)

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (helper lipid)

Cholesterol (helper lipid)

DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (PEGylated

lipid)

siRNA (targeting TAK1 or a non-targeting control)
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Ethanol, 200 proof

Sodium citrate buffer (pH 4.0)

Phosphate-buffered saline (PBS), pH 7.4

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

Preparation of Lipid Stock Solution:

Prepare stock solutions of 4-O10b1, DSPC, cholesterol, and DMG-PEG2000 in ethanol.

Combine the lipid stock solutions to achieve a final molar ratio. While the exact molar ratio

for the 4-O10b1 LNPs in the Zhao et al. study is not publicly available, a common starting

point for similar LNP formulations is a molar ratio of approximately 50:10:38.5:1.5

(ionizable lipid:DSPC:cholesterol:PEG-lipid).[5]

Preparation of siRNA Solution:

Dissolve the lyophilized siRNA in sodium citrate buffer (pH 4.0) to the desired

concentration.

Microfluidic Mixing:

Set the total flow rate and the flow rate ratio of the aqueous to ethanolic phases on the

microfluidic device. A common starting point is a total flow rate of 12 mL/min with a flow

rate ratio of 3:1 (aqueous:ethanolic).

Load the lipid solution in ethanol into one syringe and the siRNA solution in citrate buffer

into another syringe.

Initiate the mixing process. The rapid mixing will induce the self-assembly of the LNPs.

Purification:
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Immediately after formulation, dialyze the LNP solution against PBS (pH 7.4) for at least 6

hours using a dialysis cassette with a molecular weight cutoff of 10 kDa to remove ethanol

and unencapsulated siRNA.

Sterilization and Storage:

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Store the LNPs at 4°C.

Physicochemical Characterization of LNPs
The following table outlines the key parameters for characterizing the formulated 4-O10b1
LNPs.

Parameter Method Typical Expected Values

Mean Particle Size (Diameter,

nm)

Dynamic Light Scattering

(DLS)
80 - 150 nm

Polydispersity Index (PDI)
Dynamic Light Scattering

(DLS)
< 0.2

Zeta Potential (mV) Laser Doppler Velocimetry -10 to +10 mV (at neutral pH)

siRNA Encapsulation

Efficiency (%)
RiboGreen Assay > 90%

In Vitro siRNA Delivery and Gene Silencing in RAW 264.7
Macrophages
This protocol details the procedure for transfecting RAW 264.7 macrophage cells with 4-O10b1
LNPs to assess siRNA delivery and target gene knockdown.

Materials:

RAW 264.7 cells
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DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-

streptomycin

4-O10b1 LNPs encapsulating TAK1 siRNA or control siRNA

Lipopolysaccharide (LPS)

Reagents for RNA extraction and qRT-PCR

Reagents for protein extraction and Western blotting

Reagents for ELISA (for cytokine measurement)

Procedure:

Cell Seeding:

Seed RAW 264.7 cells in 12-well plates at a density of 2 x 10^5 cells per well and allow

them to adhere overnight.

LNP Transfection:

Dilute the 4-O10b1 LNPs in serum-free DMEM to the desired final siRNA concentration

(e.g., 50 nM).

Remove the culture medium from the cells and add the LNP-containing medium.

Incubate the cells with the LNPs for 4-6 hours at 37°C.

After the incubation, replace the transfection medium with fresh complete culture medium.

Cell Stimulation and Analysis:

24-48 hours post-transfection, stimulate the cells with LPS (e.g., 100 ng/mL) for a

specified period (e.g., 6 hours) to induce an inflammatory response.

Gene Knockdown Analysis: Harvest the cells for RNA extraction and perform qRT-PCR to

quantify the mRNA levels of TAK1.
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Protein Knockdown Analysis: Harvest the cells for protein extraction and perform Western

blotting to assess the protein levels of TAK1 and downstream signaling molecules (e.g.,

phosphorylated NF-κB).

Cytokine Production Analysis: Collect the cell culture supernatant and perform ELISA to

measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6.

In Vivo Intranasal Delivery in a Mouse Model of Influenza
Pneumonia
This protocol describes the intranasal administration of 4-O10b1 LNPs to mice infected with

influenza A virus to evaluate the therapeutic efficacy of TAK1 siRNA delivery.

Materials:

C57BL/6 mice

Influenza A virus

4-O10b1 LNPs encapsulating TAK1 siRNA or control siRNA, conjugated with F4/80 antibody

for macrophage targeting (MacLNP).

Anesthesia (e.g., isoflurane)

Reagents for bronchoalveolar lavage (BAL)

Reagents for lung tissue homogenization and analysis (qRT-PCR, Western blot, MPO assay)

Procedure:

Influenza Virus Infection:

Anesthetize the mice and intranasally infect them with a sublethal dose of influenza A

virus.

LNP Administration:
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At a specified time point post-infection (e.g., day 15 and 20, as in the Zhao et al. study),

anesthetize the mice.[1]

Administer the MacLNP-siRNA formulation (e.g., 1.25 mg/kg siRNA) intranasally in a small

volume (e.g., 40 µL).[1]

Evaluation of Therapeutic Efficacy:

Monitor the mice for changes in body weight and survival.

At a designated endpoint (e.g., day 25 post-infection), euthanize the mice.[1]

Bronchoalveolar Lavage (BAL): Perform BAL to collect fluid for the analysis of total protein

content and inflammatory cell infiltration.

Lung Tissue Analysis: Harvest the lungs for histological analysis, measurement of

myeloperoxidase (MPO) activity (as a marker of neutrophil infiltration), and analysis of

gene and protein expression of inflammatory markers.

Signaling Pathways and Experimental Workflows
LNP-mediated siRNA Delivery Workflow
The following diagram illustrates the general workflow for the targeted delivery of siRNA to

macrophages using antibody-conjugated 4-O10b1 LNPs.
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Caption: Workflow for macrophage-targeted siRNA delivery using 4-O10b1 LNPs.
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The diagram below illustrates the central role of TAK1 in the pro-inflammatory signaling

cascade that leads to the activation of NF-κB. The siRNA delivered by 4-O10b1 LNPs

intervenes by degrading TAK1 mRNA, thereby inhibiting this pathway.
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Caption: Inhibition of the TAK1-mediated NF-κB signaling pathway by 4-O10b1 LNP-delivered

siRNA.

Conclusion
The ionizable lipid 4-O10b1 represents a promising vehicle for the targeted delivery of siRNA

therapeutics. Its physicochemical properties are well-suited for the formulation of stable LNPs

that can efficiently encapsulate and deliver siRNA payloads to target cells. The experimental

data, particularly from the study by Zhao et al. (2024), demonstrate the potential of 4-O10b1-

based LNPs in the treatment of inflammatory conditions by enabling the specific silencing of

key pro-inflammatory genes in macrophages.[1][2][3][4] This technical guide provides a

foundational resource for researchers and drug development professionals interested in

utilizing 4-O10b1 for the development of novel RNA-based therapies. Further research and

optimization of LNP formulations containing 4-O10b1 may lead to the development of new and

effective treatments for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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